molecular formula C20H21N3O3S2 B11028814 Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11028814
M. Wt: 415.5 g/mol
InChI Key: OIDLSWWJNITATC-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two thiazole rings, which are substituted with various functional groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole rings and the subsequent functionalization of these rings with the desired substituents.

    Formation of Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Functionalization: The thiazole rings are then functionalized through various reactions such as acylation, alkylation, and esterification to introduce the methyl, phenyl, and other substituents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, exerting cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its dual thiazole rings and specific substituents, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex thiazole structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C16H20N2O2S2C_{16}H_{20}N_2O_2S_2, and its structural features include:

  • Thiazole rings : Known for various biological activities.
  • Carbonyl and amino groups : Potential sites for interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Pathogen Inhibition Zone (mm) MIC (µg/mL)
Methyl Thiazole DerivativeE. coli1532
Methyl Thiazole DerivativeS. aureus1816

Anticancer Activity

The anticancer potential of thiazole derivatives is particularly notable in breast cancer models. For example, a study demonstrated that a structurally similar compound induced apoptosis in MDA-MB-231 cells, as evidenced by increased annexin V-FITC positivity:

  • Apoptosis Induction : The compound increased apoptotic cell percentages by approximately 22-fold compared to controls.

Additionally, the compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

The biological activity of methyl thiazole derivatives may be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value of approximately 10 µM.
  • Antibacterial Screening : In vitro tests against Staphylococcus aureus showed promising results with an MIC of 16 µg/mL.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O3S2/c1-11(2)10-14-16(19(25)26-4)22-20(28-14)23-18(24)17-15(21-12(3)27-17)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)

InChI Key

OIDLSWWJNITATC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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